molecular formula C12H13Cl B14092437 4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 17380-84-6

4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B14092437
CAS No.: 17380-84-6
M. Wt: 192.68 g/mol
InChI Key: PQQHLHBKGIWDLD-UHFFFAOYSA-N
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Description

4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 4’ position and a tetrahydro structure in the biphenyl framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the reaction of 4-chlorophenylboronic acid with cyclohexene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at temperatures around 70°C, and requires the use of a base such as barium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of biphenyl-4-carboxylic acid.

    Reduction: Formation of 4’-chloro-2,3,4,5-tetrahydro-1,1’-biphenyl alcohol.

    Substitution: Formation of 4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl.

Scientific Research Applications

Chemistry: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: It serves as an intermediate in the synthesis of Venetoclax, a drug used for the treatment of chronic lymphocytic leukemia .

Industry: In the industrial sector, 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used in the production of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of Venetoclax, it contributes to the inhibition of the BCL-2 protein, which plays a role in the regulation of apoptosis. By inhibiting BCL-2, Venetoclax induces apoptosis in cancer cells, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Uniqueness: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry .

Properties

CAS No.

17380-84-6

Molecular Formula

C12H13Cl

Molecular Weight

192.68 g/mol

IUPAC Name

1-chloro-4-(cyclohexen-1-yl)benzene

InChI

InChI=1S/C12H13Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2

InChI Key

PQQHLHBKGIWDLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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